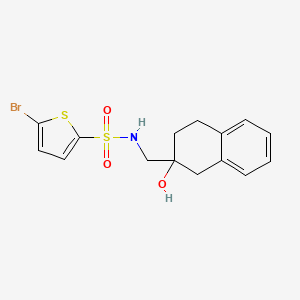

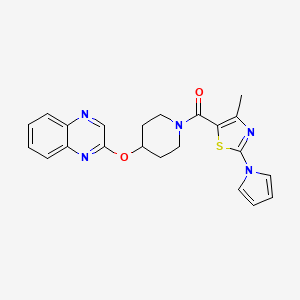

![molecular formula C15H19N3O2S B2927943 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955260-39-6](/img/structure/B2927943.png)

2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide” is a chemical compound. It is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes . The reactions are usually carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of similar compounds is determined by one- and two-dimensional NMR and IR spectroscopy . The position of substituents in the initial aldehyde is a crucial factor determining the reaction direction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolopyrimidine derivatives depend on the position and nature of substituents in the aldehyde component . The reactions with different aldehydes lead to the formation of different products .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

The compound 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is part of a broader class of compounds known for their potential in synthesizing various heterocycles with promising antimicrobial properties. For instance, a study by Bondock et al. (2008) described the utilization of a similar compound, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, as a key intermediate for synthesizing new coumarin, pyridine, pyrrole, thiazole, and other heterocycles. These synthesized compounds were then evaluated for their antimicrobial activities, showcasing the potential application of such chemical structures in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Heterocycles with Biological Potency

Another research endeavor led by Srinivas, Nagaraj, and Reddy (2008) involved the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, starting from compounds bearing resemblance to the given compound. These synthesized heterocycles were evaluated for their antibacterial and antifungal activities, further underlining the significance of such compounds in the realm of medicinal chemistry and the development of new biologically active agents (Srinivas, Nagaraj, & Reddy, 2008).

Insecticidal Properties

The versatility of compounds related to 2-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide extends beyond antimicrobial activities, as demonstrated by Fadda et al. (2017). Their work involved the synthesis of various heterocycles, including pyrrole, pyridine, and thiazole derivatives, starting from a related precursor. These compounds were tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showcasing the potential agricultural applications of such chemical structures (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mecanismo De Acción

Target of Action

Thiazolopyrimidines, a class of compounds to which this molecule belongs, are known to be structural analogs of biogenic purine bases . This suggests that they may interact with biological targets in a similar manner to purine bases, potentially acting as purine antagonists .

Mode of Action

Given its structural similarity to purine bases, it is plausible that it may interact with its targets by mimicking the natural ligands of purine-binding proteins, thereby modulating their activity .

Biochemical Pathways

Given the broad spectrum of pharmacological activity exhibited by thiazolopyrimidines , it is likely that multiple pathways could be affected.

Result of Action

Thiazolopyrimidines have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities . This suggests that the compound could have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

2-cyclohexyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-10-13(14(20)18-7-8-21-15(18)16-10)17-12(19)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBTOZCSMYPSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

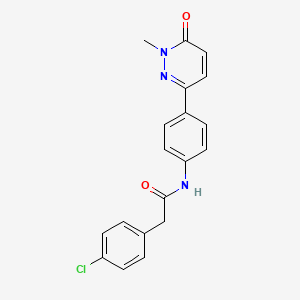

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)

![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)

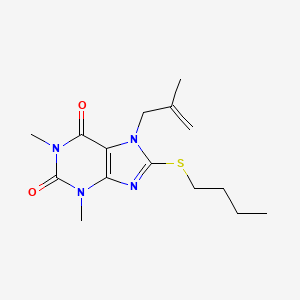

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)

![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

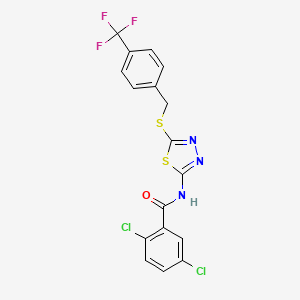

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)